molecular formula C12H19NO2 B3207700 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol CAS No. 104743-43-3

2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol

Cat. No.: B3207700
CAS No.: 104743-43-3
M. Wt: 209.28 g/mol
InChI Key: IEGOKZRNCVZZPA-UHFFFAOYSA-N
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Description

2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol is an organic compound that features both an amino group and an alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol typically involves the reaction of 2-methoxybenzylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the alcohol group can participate in additional interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[Ethyl-(2-hydroxy-benzyl)-amino]-ethanol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[ethyl-[(2-methoxyphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-13(8-9-14)10-11-6-4-5-7-12(11)15-2/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGOKZRNCVZZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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